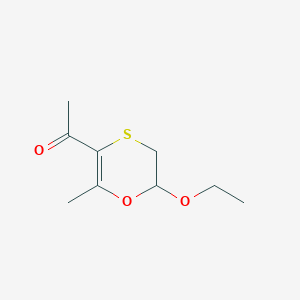
Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)-(9CI) is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as 6-EtO-DMT, and it belongs to the class of tryptamines. It has a unique chemical structure that makes it a promising candidate for various research applications. In
Wirkmechanismus
The mechanism of action of 6-EtO-DMT is not fully understood. However, it is believed that this compound acts as a partial agonist at the serotonin 5-HT2A receptor. This receptor is involved in the regulation of various neurotransmitters, including dopamine and glutamate. Therefore, the activation of this receptor by 6-EtO-DMT can lead to changes in neurotransmitter release and neuronal activity.
Biochemical and physiological effects:
The biochemical and physiological effects of 6-EtO-DMT are still being studied. However, it has been shown to induce psychedelic effects in humans, including altered perception, thought, and emotion. It is also believed to have a shorter duration of action compared to other tryptamines such as DMT.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 6-EtO-DMT is its high affinity for the serotonin 5-HT2A receptor, which makes it a promising candidate for studying the role of this receptor in various neurological disorders. However, one of the limitations is its limited availability and high cost, which can make it difficult to conduct large-scale studies.
Zukünftige Richtungen
There are several future directions for the study of 6-EtO-DMT. One potential direction is to explore its potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety. Another direction is to study its mechanism of action in more detail to gain a better understanding of its effects on neurotransmitter release and neuronal activity. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, 6-EtO-DMT is a promising compound that has gained significant attention in the field of scientific research. Its high affinity for the serotonin 5-HT2A receptor makes it a promising candidate for studying the role of this receptor in various neurological disorders. However, further research is needed to determine its safety and efficacy in humans and to explore its potential therapeutic applications.
Synthesemethoden
The synthesis of 6-EtO-DMT is a complex process that involves several steps. The first step involves the reaction of 2-methyl-1,4-oxathiin-3-ylamine with ethyl iodide to form 2-methyl-1,4-oxathiin-3-yl ethylamine. This intermediate is then reacted with sodium hydride and ethyl oxalate to form 6-ethoxy-5,6-dihydro-2-methyl-1,4-oxathiin-3-one. Finally, this compound is reacted with N,N-dimethylformamide dimethyl acetal to form 6-EtO-DMT.
Wissenschaftliche Forschungsanwendungen
6-EtO-DMT has several potential applications in scientific research. One of the most promising applications is in the field of neuroscience. This compound has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. Therefore, 6-EtO-DMT can be used to study the role of this receptor in various neurological disorders such as depression, anxiety, and schizophrenia.
Eigenschaften
CAS-Nummer |
152420-84-3 |
|---|---|
Produktname |
Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)-(9CI) |
Molekularformel |
C9H14O3S |
Molekulargewicht |
202.27 g/mol |
IUPAC-Name |
1-(2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiin-5-yl)ethanone |
InChI |
InChI=1S/C9H14O3S/c1-4-11-8-5-13-9(6(2)10)7(3)12-8/h8H,4-5H2,1-3H3 |
InChI-Schlüssel |
JDHUXOUAPDTLRL-UHFFFAOYSA-N |
SMILES |
CCOC1CSC(=C(O1)C)C(=O)C |
Kanonische SMILES |
CCOC1CSC(=C(O1)C)C(=O)C |
Synonyme |
Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




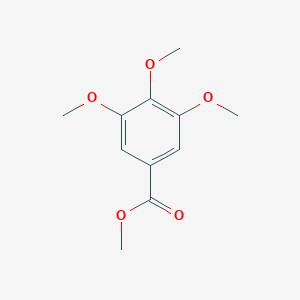
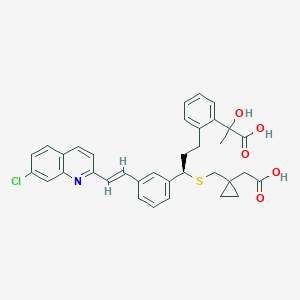
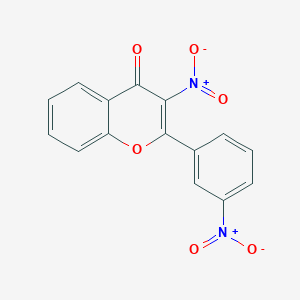
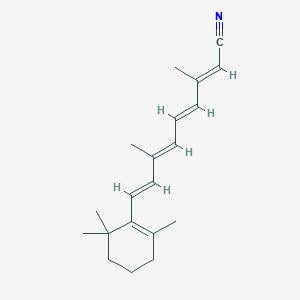
![Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate](/img/structure/B117880.png)
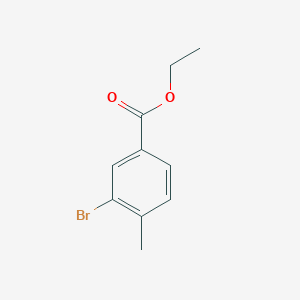
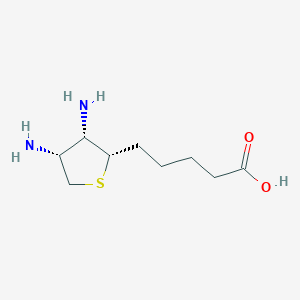
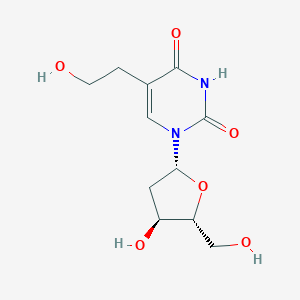
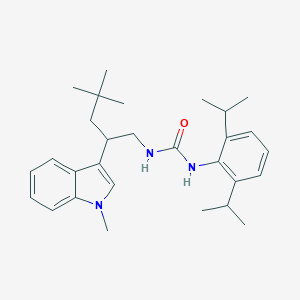
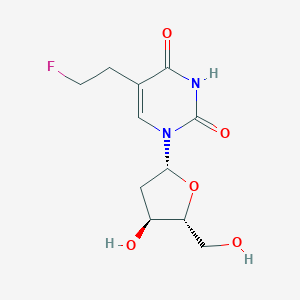
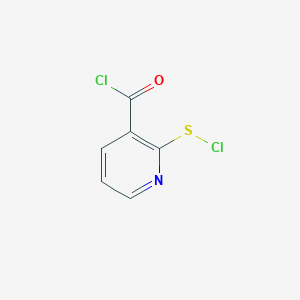
![1-[1-(1-Benzothiophen-2-yl)cyclohexyl]pyrrolidine](/img/structure/B117905.png)
![[(2S)-2,6-Diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B117906.png)